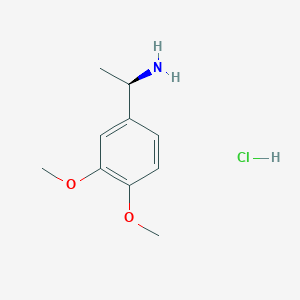

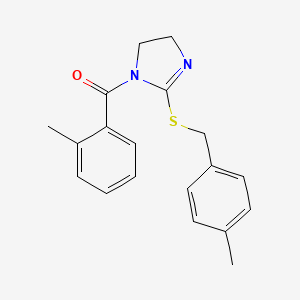

![molecular formula C11H21NO2 B2399969 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol CAS No. 1344043-77-1](/img/structure/B2399969.png)

2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol” is a chemical compound with the CAS Number 1344043-77-1. It has a molecular weight of 145.2 . The IUPAC name for this compound is 2-(tetrahydro-2H-pyran-4-ylamino)ethanol .

Molecular Structure Analysis

The InChI code for “2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol” is 1S/C7H15NO2/c9-4-3-8-7-1-5-10-6-2-7/h7-9H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound is an oil at room temperature .Scientific Research Applications

Antifibrinolytic Activity

Amino methyl cyclohexane carboxylic acid, a structurally similar compound to 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol, has been identified as a potent inhibitor of plasminogen activation, with applications in controlling bleeding caused by general or local fibrinolysis. It demonstrates efficacy as an antifibrinolytic agent without affecting the coagulation mechanism significantly, making it a useful clinical fibrinolytic inhibitor (Andersson et al., 2009).

Neuroprotective and Antiepileptic Potential

Gabapentin, another compound with a similar structure, showcases its role as an antiepileptic drug, suggesting potential neurological applications for 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol. Gabapentin's ability to offer antiepileptic effects without significant psychometric impairment or drug interactions highlights its worthiness for further assessment in neurological disorders (Crawford et al., 1987).

Inhibition of Metabolic Pathways

Research into compounds like R 68 070, which combines thromboxane A2 synthetase inhibition with receptor blockade, may parallel the action mechanisms of 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol, suggesting its potential in modulating inflammatory responses and thrombosis through specific enzymatic pathway inhibition. This dual-action approach in a single molecule offers insights into designing therapeutics for cardiovascular diseases and other inflammatory conditions (Clerck et al., 1989).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The associated hazard statements are H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-(oxan-4-ylmethylamino)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-11-3-1-2-10(11)12-8-9-4-6-14-7-5-9/h9-13H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACRLJMTUOFRFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NCC2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

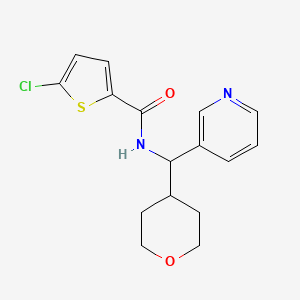

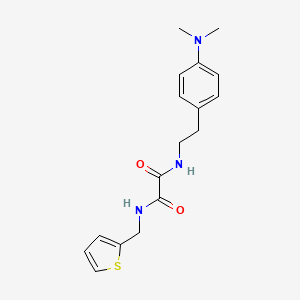

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)

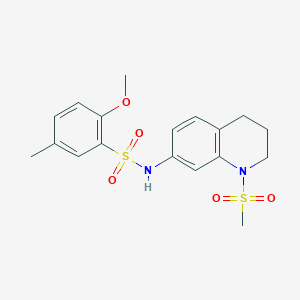

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)

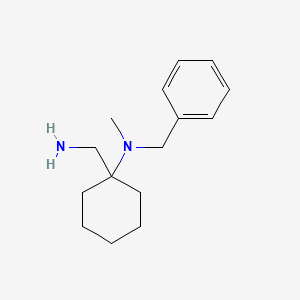

![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)

![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)

![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)

![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)